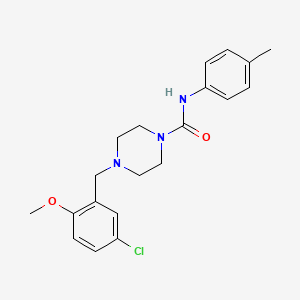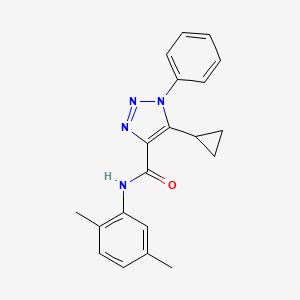![molecular formula C16H23N3O2 B4724204 2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide](/img/structure/B4724204.png)
2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide
Vue d'ensemble
Description
2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide, also known as DPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPBA is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Applications De Recherche Scientifique
2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide has potential applications in various fields such as medicine, biology, and chemistry. In medicine, this compound has been studied for its potential anticancer properties due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use as a drug delivery agent, as it can penetrate cell membranes and deliver drugs to specific targets. In biology, this compound has been studied for its potential use as a fluorescent probe, as it can bind to DNA and RNA and emit fluorescence. In chemistry, this compound has been studied for its potential use as a catalyst in various reactions.
Mécanisme D'action
The mechanism of action of 2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of histone deacetylase, an enzyme that is involved in the regulation of gene expression. These inhibitory effects of this compound may contribute to its potential anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. In addition, this compound has been shown to have low toxicity in various cell lines, which suggests that it may be a safe compound for use in research and potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified using various techniques. This compound also has low toxicity, which makes it a safe compound for use in vitro and in vivo studies. However, this compound also has some limitations. It has low solubility in water, which may limit its use in certain experiments. In addition, this compound has not been extensively studied in vivo, which limits our understanding of its potential therapeutic effects.
Orientations Futures
There are several future directions for research on 2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide. One direction is to further study its potential anticancer properties and its mechanism of action. Another direction is to study its potential use as a drug delivery agent and its ability to penetrate cell membranes. In addition, further studies are needed to explore its potential use as a fluorescent probe and its potential applications in catalysis. Overall, this compound is a promising compound that has potential applications in various fields, and further research is needed to fully understand its properties and potential therapeutic effects.
Propriétés
IUPAC Name |
2-[2-(hydroxymethyl)benzimidazol-1-yl]-N,N-dipropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-3-9-18(10-4-2)16(21)11-19-14-8-6-5-7-13(14)17-15(19)12-20/h5-8,20H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFOZVSGJXHHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2=CC=CC=C2N=C1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-butyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4724123.png)

![3-[({3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4724136.png)
![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4724143.png)
![N-{4-[(difluoromethyl)thio]phenyl}-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B4724145.png)
![3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4724156.png)
![4-[2-(4-chlorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4724164.png)
![5,5'-[(4-chlorophenyl)methylene]bis(6-amino-1-methyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B4724167.png)
![2-methyl-N-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide](/img/structure/B4724172.png)

![2,2'-[6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole-2,4-diylbis(thio)]diacetamide](/img/structure/B4724188.png)

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4724196.png)

